Wilforine

Vue d'ensemble

Description

Wilforine is a monomeric compound derived from the plant Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine. This compound is known for its significant biological activities, particularly its anti-inflammatory and immunosuppressive properties. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of rheumatoid arthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Wilforine is primarily extracted from the roots of Tripterygium wilfordii Hook. f. The extraction process involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Tripterygium wilfordii Hook. f. plants. The roots are harvested and processed using solvent extraction techniques. Advanced purification methods, including high-performance liquid chromatography, are employed to obtain high-purity this compound for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Wilforine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-Rheumatoid Arthritis Activity

Wilforine has been studied for its potential to treat rheumatoid arthritis (RA). Recent research indicates that it improves RA symptoms by inhibiting the Wnt11/β-catenin signaling pathway. In a study involving collagen-induced arthritis rats, this compound significantly reduced inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha, demonstrating its efficacy in alleviating arthritis symptoms .

1.2 Anticancer Properties

This compound has shown promise in cancer treatment by resensitizing multidrug-resistant cancer cells. It acts as a competitive inhibitor of P-glycoprotein, enhancing the effectiveness of anticancer drugs . This property is particularly valuable for overcoming drug resistance in cancer therapies.

| Study | Method | Key Findings |

|---|---|---|

| In vitro studies on cancer cell lines | Inhibited ABCB1 activity; enhanced sensitivity to anticancer agents |

Insecticidal Applications

This compound exhibits insecticidal properties, particularly against Mythimna separata. Research indicates that it affects calcium signaling pathways in insect muscle tissues, leading to paralysis and death. The compound interacts with ryanodine receptors and inositol triphosphate receptors, disrupting calcium homeostasis within the cells .

| Study | Method | Key Findings |

|---|---|---|

| Calcium imaging technique on insect myocytes | Increased intracellular calcium concentration; confirmed action on RyR and IP3R |

Toxicological Studies

Despite its therapeutic potential, this compound's toxicity is a significant concern. Studies have indicated hepatotoxicity associated with its use, necessitating careful consideration in clinical applications . The optimization of formulations to minimize toxicity while maintaining efficacy is an ongoing area of research.

Mécanisme D'action

Wilforine exerts its effects through the inhibition of the Wnt11/β-catenin signaling pathway. This pathway plays a crucial role in the activation and proliferation of fibroblast-like synovial cells, which are key effector cells in the pathophysiology of rheumatoid arthritis. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and matrix metalloproteinases, thereby alleviating inflammation and joint damage .

Comparaison Avec Des Composés Similaires

Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include:

Triptolide: Known for its potent anti-inflammatory and antitumor activities, triptolide is another major compound from Tripterygium wilfordii Hook. f.

This compound is unique in its specific inhibition of the Wnt11/β-catenin signaling pathway, which distinguishes it from other compounds in its class .

Propriétés

Numéro CAS |

11088-09-8 |

|---|---|

Formule moléculaire |

C43H49NO18 |

Poids moléculaire |

867.8 g/mol |

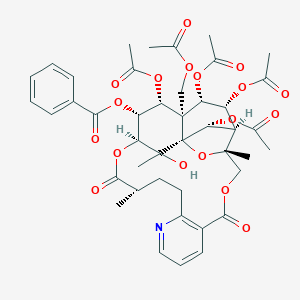

Nom IUPAC |

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |

Clé InChI |

ZOCKGJZEUVPPPI-NCHBRQRASA-N |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES isomérique |

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES canonique |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Synonymes |

wilforine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.